Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate

説明

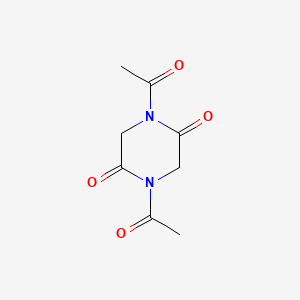

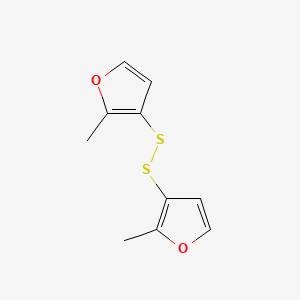

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a chemical compound with the molecular formula C10H13NO3S . It has a molecular weight of 228.29 . The IUPAC name for this compound is ethyl 5-acetyl-2-amino-4-methyl-1H-1lambda3-thiophene-3-carboxylate .

Synthesis Analysis

The synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and similar compounds is often achieved through multicomponent condensation of a ketone with an activated nitrile and elemental sulfur in the presence of diethylamine as a catalyst . This method, known as Gewald’s method, is a well-established classical approach for the preparation of 2-aminothiophenes .Molecular Structure Analysis

The InChI code for Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is 1S/C10H14NO3S/c1-4-14-10 (13)7-5 (2)8 (6 (3)12)15-9 (7)11/h15H,4,11H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is a compound with a molecular weight of 228.29 .科学的研究の応用

Antimicrobial Agents

Thiophene derivatives have shown significant potential as antimicrobial agents. For instance, certain compounds have demonstrated inhibitory effects against various organisms, including Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus. The specific compound may have similar applications due to its structural similarities with other active thiophene derivatives .

Anticancer Agents

Thiophenes are also used in the synthesis of anticancer agents. Their ability to interact with biological systems makes them valuable in the development of drugs targeting cancer cells. The ethyl group in “Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate” could potentially enhance its solubility and bioavailability, making it a candidate for anticancer drug development .

Anti-Atherosclerotic Agents

Some thiophene derivatives are used in synthesizing anti-atherosclerotic agents. These compounds can help in treating or preventing atherosclerosis, a condition characterized by the hardening and narrowing of the arteries. The methylthiophene moiety might contribute to the compound’s efficacy in such applications .

Metal Complexing Agents

Thiophenes can act as metal complexing agents due to their sulfur-containing ring. This property is useful in various chemical processes, including catalysis and materials science. “Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate” could potentially be used to form complexes with metals for research or industrial applications .

Development of Insecticides

The structural properties of thiophenes make them suitable for developing insecticidal compounds. Their interaction with insect biology can be exploited to control pest populations effectively. The compound may have potential uses in this field as well .

Proteomics Research

This specific compound is available for purchase as a biochemical for proteomics research, indicating its use in studying proteins and their functions within biological systems. Its role in proteomics could involve serving as a building block or a reagent in various experimental setups .

特性

IUPAC Name |

ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-4-14-10(13)7-5(2)8(6(3)12)15-9(7)11/h4,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBXJRFAEPGDLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344491 | |

| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

CAS RN |

57773-41-8 | |

| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How was Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate synthesized and what analytical techniques were employed for its structural characterization?

A1: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate was successfully synthesized through a one-pot reaction utilizing acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine [, ]. The structure of the synthesized compound was confirmed using a combination of analytical techniques. Elemental analysis was performed to determine the elemental composition, providing information about the relative amounts of carbon, hydrogen, nitrogen, oxygen, and sulfur present in the molecule. Additionally, MHz spectrometry, likely referring to Nuclear Magnetic Resonance (NMR) spectroscopy, was employed to elucidate the compound's structure. NMR spectroscopy provides detailed insights into the connectivity and environment of atoms within a molecule, confirming the presence of specific functional groups and their arrangement. [, ]

Q2: What are the key structural features of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate and how do they influence its packing?

A2: Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate exhibits an intramolecular N—H⋯O hydrogen bond, which plays a crucial role in stabilizing the molecule's conformation. [] This interaction occurs between the hydrogen atom attached to the nitrogen (N—H) and the oxygen atom of the carbonyl group (C=O) within the same molecule. Furthermore, the packing of the molecules within the crystal lattice is reinforced by additional intermolecular N—H⋯O hydrogen bonds. These interactions occur between neighboring molecules, further stabilizing the overall structure. It is also worth noting that two of the methyl groups in the molecule exhibit disorder, with their hydrogen atoms occupying two different positions with equal probability. [] This disorder highlights the dynamic nature of the molecule and its ability to adopt slightly different conformations.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

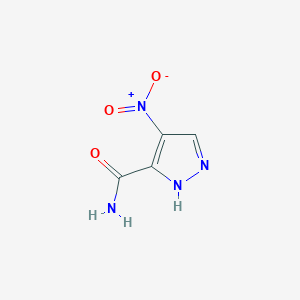

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)

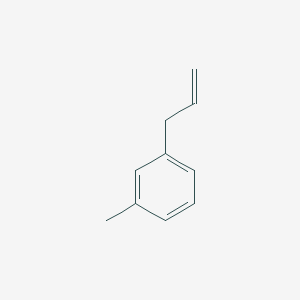

![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)